9-Bromophenanthren-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-bromophenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVXVMFYAJHMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322213 | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-67-8 | |

| Record name | NSC400684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Bromophenanthren-3-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 9-Bromophenanthren-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 9-Bromophenanthren-3-amine, a valuable bifunctional building block in organic synthesis. The document details a strategic multi-step synthesis commencing from phenanthrene, including in-depth experimental protocols for nitration, regioselective bromination, and nitro group reduction. Furthermore, it establishes a complete framework for the structural characterization and validation of the final compound and its key intermediates using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating protocol for achieving a high-purity final product.

Introduction and Strategic Overview

9-Bromophenanthren-3-amine (CAS No. 7473-67-8) is a substituted polycyclic aromatic hydrocarbon (PAH) that incorporates two key functional groups: a nucleophilic amine and a synthetically versatile bromine atom.[1] This unique arrangement makes it a highly valuable intermediate for the synthesis of complex organic materials, pharmaceutical agents, and molecular probes, where the phenanthrene core can impart desirable photophysical or pharmacological properties.

The synthesis of such a disubstituted phenanthrene requires careful strategic planning to control the regiochemistry. Direct functionalization of the phenanthrene nucleus is complicated by the formation of multiple isomers. The 9- and 10-positions are the most reactive towards electrophilic addition-elimination, while substitution on the terminal rings often favors the 2- and 3-positions.[2]

This guide outlines a logical and controllable three-step synthetic sequence designed to overcome these challenges. The strategy hinges on installing the functional groups in a specific order that leverages their electronic directing effects to ensure the desired 3,9-disubstitution pattern.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 9-Bromophenanthren-3-amine

Introduction: 9-Bromophenanthren-3-amine (CAS No. 7473-67-8) is a substituted polycyclic aromatic amine, a class of compounds that garners significant interest in medicinal chemistry and materials science. Its rigid, planar phenanthrene core provides a scaffold for developing novel therapeutic agents, molecular probes, and organic electronic materials. The presence of both a bromine atom and an amino group at specific positions (9 and 3, respectively) offers distinct opportunities for synthetic modification and imparts unique electronic and steric properties. This guide provides a comprehensive overview of the core physicochemical properties of 9-Bromophenanthren-3-amine, offering field-proven insights into its molecular characteristics and the experimental methodologies required for its robust characterization.

Part 1: Molecular and Structural Profile

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 9-Bromophenanthren-3-amine is identified by its unique molecular formula and structure, which are summarized below.

Core Identifiers and Physical Constants

A compilation of the fundamental properties of 9-Bromophenanthren-3-amine is presented in Table 1. These values are critical for handling, storage, and designing experimental conditions.

| Property | Value | Source |

| CAS Number | 7473-67-8 | [1] |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Density | 1.545 g/cm³ | [1] |

| Boiling Point | 463.3°C at 760 mmHg | [1] |

| Flash Point | 234°C | [1] |

| Refractive Index | 1.779 | [1] |

| Vapour Pressure | 9.19 x 10⁻⁹ mmHg at 25°C | [1] |

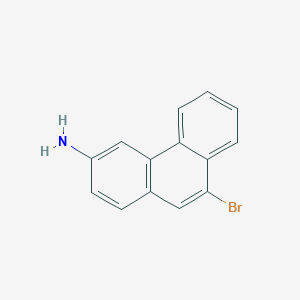

Molecular Structure

The arrangement of atoms in 9-Bromophenanthren-3-amine is depicted below. The structure features a tricyclic phenanthrene system with a bromine substituent on one of the outer rings and an amine group on the other. This specific substitution pattern influences the molecule's polarity, reactivity, and potential for intermolecular interactions.

Caption: Molecular structure of 9-Bromophenanthren-3-amine.

Part 2: Synthesis and Reactivity Considerations

The introduction of the 3-amine group would likely proceed via a multi-step sequence. A common and effective strategy in aromatic chemistry is the nitration of the phenanthrene ring, followed by the reduction of the resulting nitro group to a primary amine.[2][4] The position of nitration on the phenanthrene ring is sensitive to reaction conditions, but the 3-position is a known site for electrophilic substitution.[2] Therefore, a plausible synthetic pathway involves the bromination of phenanthrene, followed by nitration and subsequent reduction to yield the target compound. The reactivity of the molecule is dictated by its functional groups: the amine group can act as a nucleophile or a base, while the C-Br bond is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile building block for more complex structures.

Part 3: Core Physicochemical Parameters & Experimental Determination

A thorough understanding of solubility, basicity, and lipophilicity is paramount for any application in drug development or materials science.

Solubility

The solubility of 9-Bromophenanthren-3-amine is governed by the interplay between its large, hydrophobic polycyclic aromatic core and the polar, hydrogen-bond-donating primary amine group.

-

Qualitative Assessment: Due to the dominant nonpolar surface area of the phenanthrene system, the compound is expected to be poorly soluble in aqueous solutions.[5][6] Conversely, it should exhibit good solubility in organic solvents such as chloroform, toluene, and other common solvents used for organic synthesis, similar to its parent, 9-bromophenanthrene.[7]

-

Importance: Solubility is a critical determinant of bioavailability for drug candidates and processability for materials. In drug discovery, poor aqueous solubility can terminate the development of an otherwise promising compound.

This protocol provides a reliable method for quantifying the thermodynamic solubility of the compound in various solvents.

-

Preparation: Prepare saturated solutions by adding an excess amount of 9-Bromophenanthren-3-amine to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material confirms saturation.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[8][9]

Caption: Workflow for the shake-flask solubility assay.

Acidity and Basicity (pKa)

The primary amine group confers basic properties to the molecule. The pKa of an amine is, by convention, the pKa of its conjugate acid (pKaH).[10] This value indicates the pH at which 50% of the amine is in its neutral form and 50% is in its protonated, cationic form.

-

Theoretical Estimation: Aromatic amines (anilines) are generally weak bases, with pKaH values typically in the range of 4-5.[11] The extensive π-system of the phenanthrene ring can delocalize the nitrogen lone pair, which would be expected to decrease its basicity compared to simple alkylamines (pKaH ~10-11).[12]

-

Importance: The pKa governs the ionization state of a molecule at a given pH. This is critical for drug absorption, distribution, metabolism, and excretion (ADME), as the charge of a molecule affects its ability to cross biological membranes and interact with protein targets.

-

Sample Preparation: Dissolve an accurately weighed amount of 9-Bromophenanthren-3-amine in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. The equivalence point is typically determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Part 4: Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. While specific experimental spectra for 9-Bromophenanthren-3-amine are not publicly cataloged, its expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex in the aromatic region (approx. 7.0-9.0 ppm). The protons on the phenanthrene core will appear as a series of doublets, triplets, and multiplets, with their precise chemical shifts influenced by the electronic effects of the bromine (electron-withdrawing) and amine (electron-donating) substituents. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum should display 14 distinct signals for the carbon atoms, assuming free rotation around the C-N bond. The carbon atom attached to the bromine (C9) would be shifted to a lower field, while the carbon attached to the amine group (C3) would be shifted to a higher field relative to the unsubstituted phenanthrene.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

-

N-H Stretch: A characteristic pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

-

Aromatic C-H Stretch: Sharp peaks would appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region would indicate the C-N bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak.

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Conclusion

9-Bromophenanthren-3-amine is a multifaceted molecule whose physicochemical properties are dictated by its rigid aromatic scaffold and dual functionalization. Its predicted low aqueous solubility, weak basicity, and versatile reactive handles make it a compound of interest for further investigation. The experimental protocols and theoretical insights detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize this molecule and unlock its potential as a valuable building block in the creation of novel chemical entities.

References

-

Supplementary Information. [Link]

-

Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]

-

Centers for Disease Control and Prevention (NIOSH). amines, aromatic 2002. [Link]

-

National Center for Biotechnology Information, PubChem. 9-Bromophenanthrene | C14H9Br | CID 11309. [Link]

-

Chemsrc. 9-Bromophenanthrene | CAS#:573-17-1. [Link]

-

National Center for Biotechnology Information, PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

-

Organic Syntheses. Phenanthrene, 9-bromo-. [Link]

-

ScienceDirect. Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]

-

National Center for Biotechnology Information, PubChem. 3-Bromophenanthrene | C14H9Br | CID 96767. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

National Center for Biotechnology Information, PubChem. 9-Aminophenanthrene | C14H11N | CID 13695. [Link]

-

Journal of the American Chemical Society. Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]

-

Chemistry LibreTexts. Basic Properties of Amines. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Approximate pKa chart of the functional groups. [Link]

-

Chemsrc. 3-Bromophenanthren-2-amine | CAS#:1417120-89-8. [Link]

Sources

- 1. 7473-67-8 9-bromophenanthren-3-amine 9-bromophenanthren-3-amine - CAS Database [chemnet.com]

- 2. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 9-Bromophenanthrene CAS#: 573-17-1 [m.chemicalbook.com]

- 8. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.indiana.edu [chem.indiana.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 9-Bromophenanthrene(573-17-1) 1H NMR spectrum [chemicalbook.com]

- 15. 3-BROMOPHENANTHRENE(715-50-4) 1H NMR spectrum [chemicalbook.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 9-Bromophenanthren-3-amine (CAS: 7473-67-8)

9-Bromophenanthren-3-amine, identified by CAS number 7473-67-8, is a bifunctional aromatic compound built upon the rigid, polycyclic phenanthrene core. Its structure is strategically substituted with a nucleophilic amine group at the 3-position and a synthetically versatile bromine atom at the 9-position. This unique arrangement of functional groups makes it a highly valuable intermediate in several fields of chemical research. The phenanthrene scaffold itself is a key structural motif in various natural products and pharmaceutical agents, while the dual reactivity offered by the amine and bromide moieties allows for programmed, stepwise elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its properties, spectral characteristics, logical synthesis, and key reactive pathways, offering field-proven insights for its application in materials science and drug discovery.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in experimental work. The data presented below has been aggregated from various chemical databases and supplier information.

Physicochemical Properties

The key physical and chemical characteristics of 9-Bromophenanthren-3-amine are summarized in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 7473-67-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Appearance | Tan to pink powder (typical for aromatic amines) | [5] |

| Boiling Point | 463.3 °C at 760 mmHg | [1] |

| Density | 1.545 g/cm³ | [1] |

| Flash Point | 234 °C | [1] |

| Refractive Index | 1.779 | [1] |

| Vapour Pressure | 9.19 x 10⁻⁹ mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chlorinated solvents. | [6] |

Interpreting the Spectroscopic Signature

While specific spectra for this exact isomer are not widely published, its structure allows for a robust prediction of its key spectroscopic features, which are critical for reaction monitoring and final product confirmation.

1.2.1 Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the primary amine functional group.[7][8]

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.[8][9][10] These correspond to the asymmetric and symmetric N-H stretching vibrations. Their appearance is a definitive indicator of the -NH₂ group.

-

N-H Bending (Scissoring): A characteristic absorption band is expected between 1580-1650 cm⁻¹.[7][10] This can sometimes overlap with aromatic C=C stretching bands.

-

C-N Stretching: A strong band for the aromatic C-N bond should appear in the 1250-1335 cm⁻¹ range.[7][10]

-

Aromatic C-H Stretching: Look for bands above 3000 cm⁻¹.

-

C-Br Stretching: This vibration typically appears in the fingerprint region, often below 600 cm⁻¹, and can be difficult to assign definitively.

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically 7.0-9.0 ppm). Due to the complex, fused-ring system and the influence of two different substituents, the aromatic protons will appear as a series of complex multiplets. The amine protons (-NH₂) will likely present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. This peak will disappear upon D₂O exchange, confirming its identity.[8]

-

¹³C NMR: The spectrum will show 14 distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons bonded to nitrogen will be shifted downfield, while the carbon bonded to bromine will also be distinct.

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides two unequivocal pieces of evidence for the identity of this compound.

-

Nitrogen Rule: With one nitrogen atom, the molecular ion peak (M⁺) will have an odd nominal mass.[11] The calculated exact mass is approximately 271, confirming the presence of a single nitrogen.

-

Bromine Isotopic Pattern: A hallmark of bromine-containing compounds is the presence of two peaks of nearly equal intensity for the molecular ion: M⁺ and (M+2)⁺. This is due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes and serves as a definitive confirmation of the presence of one bromine atom.

Part 2: Synthesis, Reactivity, and Application

The true value of 9-Bromophenanthren-3-amine lies in its synthetic utility. Its preparation is logical, and its dual reactivity opens numerous avenues for constructing complex molecules.

Proposed Synthetic Workflow

A robust and logical synthesis can be designed starting from the commercially available 9-bromophenanthrene. The workflow involves a classic nitration followed by reduction.

Caption: Proposed two-step synthesis of 9-Bromophenanthren-3-amine.

2.1.1 Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative procedure based on established methods for the nitration of phenanthrene derivatives and the reduction of aromatic nitro compounds.[12][13]

Step 1: Nitration of 9-Bromophenanthrene

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid.

-

Addition: Slowly add 9-bromophenanthrene (1.0 eq) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cooled, concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the solution of 9-bromophenanthrene, maintaining the temperature below 10 °C throughout the addition.

-

Stirring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 9-bromo-3-nitrophenanthrene isomer mixture.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The desired 3-nitro isomer can be separated from other isomers by column chromatography or recrystallization.

Step 2: Reduction of 9-Bromo-3-nitrophenanthrene

-

Setup: In a round-bottom flask fitted with a reflux condenser, suspend the purified 9-bromo-3-nitrophenanthrene (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the solution is strongly basic (pH > 10). The tin salts will precipitate.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 9-bromophenanthren-3-amine.

Duality of Reactivity: A Synthetic Chemist's Perspective

The molecule's design offers two orthogonal reactive sites, allowing for selective and sequential chemical transformations. This is a cornerstone of modern synthetic strategy.

Caption: Key reactivity pathways for 9-Bromophenanthren-3-amine.

-

Amine Group Reactivity: The primary amine is a versatile nucleophile and a moderately activating group for electrophilic aromatic substitution.[14] It readily undergoes acylation with acid chlorides to form amides, alkylation with alkyl halides, and, most importantly, diazotization with nitrous acid.[15][16] The resulting diazonium salt is a gateway intermediate, enabling the introduction of a wide array of functional groups (e.g., -OH, -CN, -F, -Cl) via Sandmeyer-type reactions.

-

Carbon-Bromine Bond Reactivity: The C-Br bond at the 9-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon or carbon-heteroatom bonds with high precision. It is an ideal substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the linkage of this phenanthrene core to other aromatic, aliphatic, or functionalized moieties.

Applications in Drug Development and Materials Science

The structural features of 9-Bromophenanthren-3-amine make it a precursor for high-value compounds:

-

Organic Electronics: The fluorescent phenanthrene core is a common component in materials for Organic Light-Emitting Diodes (OLEDs).[6] The amine and bromide sites allow for the tuning of electronic properties (e.g., HOMO/LUMO levels) and the synthesis of larger, conjugated polymers or dendrimers.

-

Pharmaceutical Scaffolds: The phenanthrene nucleus is found in opioid analgesics and other biologically active compounds. This building block allows medicinal chemists to use the amine as an attachment point for pharmacophores that interact with biological targets, while the bromide can be used in late-stage functionalization to build structure-activity relationship (SAR) libraries via parallel synthesis.

-

Fluorescent Probes: The inherent fluorescence of the phenanthrene system can be modulated by substitution.[6] Derivatization at the amine and bromide positions can lead to the development of novel chemosensors and biological probes that signal the presence of specific ions or molecules through changes in their fluorescent properties.[6]

Part 3: Safety and Handling

As with any reactive chemical intermediate, proper handling of 9-Bromophenanthren-3-amine is essential. The following guidelines are based on safety data for analogous aromatic amines and halogenated compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][19]

-

Health Hazards: This compound is expected to cause skin and eye irritation.[17][19] Inhalation may lead to respiratory tract irritation. Aromatic amines should always be handled as potentially toxic.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][20][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17][19]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19][20]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[19][20]

References

-

5 - SAFETY DATA SHEET. [Link]

-

IR: amines - University of Calgary. [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. [Link]

-

9-Aminophenanthrene | C14H11N | CID 13695 - PubChem. [Link]

-

Reactivity of Amines - Chemistry LibreTexts. [Link]

-

Amine Reactivity - Michigan State University. [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

-

24.6 Synthesis of Amines - Organic Chemistry | OpenStax. [Link]

-

Infrared Spectroscopy - Illinois State University. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. [Link]

Sources

- 1. 7473-67-8 9-bromophenanthren-3-amine 9-bromophenanthren-3-amine - CAS Database [chemnet.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 7473-67-8|(9-BRomo-3-phenanthryl)amine|BLD Pharm [bldpharm.com]

- 4. 9-溴菲-3-胺 | 9-Bromophenanthren-3-amine | 7473-67-8 - 乐研试剂 [leyan.com]

- 5. 9-Aminophenanthrene | C14H11N | CID 13695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. wikieducator.org [wikieducator.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 13. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Amine Reactivity [www2.chemistry.msu.edu]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chemical.kao.com [chemical.kao.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

Spectroscopic Characterization of 9-Bromophenanthren-3-amine: A Technical Guide for Researchers

Introduction

9-Bromophenanthren-3-amine is a substituted polycyclic aromatic hydrocarbon, a class of compounds of significant interest in medicinal chemistry and materials science. The phenanthrene core is a scaffold found in various natural products and pharmacologically active molecules. The presence of a bromine atom and an amino group at specific positions (9 and 3, respectively) offers unique opportunities for further functionalization, making it a potentially valuable building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 9-Bromophenanthren-3-amine, along with protocols for their acquisition and interpretation.

Proposed Synthesis of 9-Bromophenanthren-3-amine

A plausible synthetic route to 9-Bromophenanthren-3-amine would likely involve the nitration of 9-bromophenanthrene followed by the reduction of the nitro group to an amine. Phenanthrene itself undergoes nitration to yield a mixture of isomers, with the 3-nitro derivative being a significant product[1]. The presence of the bromine at the 9-position is expected to influence the regioselectivity of the nitration. Subsequent reduction of the nitro group is a standard transformation in organic synthesis.

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 14 distinct signals for the carbon atoms of the phenanthrene skeleton. The chemical shifts will be influenced by the substituents, with the carbon attached to the amino group (C-3) expected to be shielded and the carbon attached to the bromine atom (C-9) deshielded.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 150 |

| C-9 | 115 - 120 |

| Aromatic CHs | 110 - 135 |

| Quaternary Carbons | 125 - 140 |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more, as ¹³C NMR is less sensitive than ¹H NMR.

-

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 9-Bromophenanthren-3-amine, the key vibrational modes will be those of the amino group, the aromatic C-H bonds, and the C-Br bond.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The molecular formula of 9-Bromophenanthren-3-amine is C₁₄H₁₀BrN. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 271/273 | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| [M-H]⁺ | 270/272 | Loss of a hydrogen atom. |

| [M-NH₂]⁺ | 255/257 | Loss of the amino group. |

| [M-Br]⁺ | 192 | Loss of the bromine atom. |

| [C₁₄H₈]⁺ | 176 | Loss of both bromine and the amino group, leading to the phenanthryne ion. |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Instrument Setup:

-

Ionization method: Electron Ionization (EI) at 70 eV. This is a standard method that provides reproducible fragmentation patterns.

-

Mass analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan range: A range of m/z 50-500 should be sufficient.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural information.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

While experimental data for 9-Bromophenanthren-3-amine is not currently widespread, this guide provides a comprehensive framework for its synthesis and spectroscopic characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers a solid foundation for identifying and confirming the structure of this molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research in drug discovery and materials science where this compound may prove to be a valuable synthon.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. Retrieved January 18, 2026, from [Link].

-

University of Calgary. (n.d.). IR: amines. Retrieved January 18, 2026, from [Link]

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]

Sources

solubility and stability of 9-Bromophenanthren-3-amine

An In-Depth Technical Guide to the Solubility and Stability of 9-Bromophenanthren-3-amine

Introduction

9-Bromophenanthren-3-amine is a substituted polycyclic aromatic hydrocarbon (PAH) that holds potential as a building block in medicinal chemistry and materials science. As with any novel compound intended for these applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive overview of the , offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Physicochemical Properties of 9-Bromophenanthren-3-amine

A foundational understanding of the intrinsic properties of 9-Bromophenanthren-3-amine is essential before embarking on solubility and stability studies. The key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7473-67-8 | [1] |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Appearance | (Predicted) Light yellow to brown powder | Inferred from similar compounds |

| Boiling Point | 463.3°C at 760 mmHg (Predicted) | [1] |

| Density | 1.545 g/cm³ (Predicted) | [1] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of 9-Bromophenanthren-3-amine is dictated by its molecular structure: a large, hydrophobic phenanthrene core, a polar amine group, and a lipophilic bromine atom. The phenanthrene backbone suggests poor aqueous solubility but good solubility in organic solvents.[2][3] The amine group can be protonated at acidic pH, which may enhance aqueous solubility.

Recommended Solvents for Solubility Assessment

A range of solvents should be tested to establish a comprehensive solubility profile. The following table provides a suggested list of solvents for initial screening.

| Solvent Class | Recommended Solvents | Rationale |

| Apolar | Toluene, Hexane | To assess solubility in hydrophobic environments. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Commonly used in organic synthesis and analytical chemistry. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To evaluate the impact of hydrogen bonding. |

| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | To determine the influence of pH on the solubility of the amine. |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the equilibrium solubility method, a reliable technique for determining the saturation solubility of a compound.

2.2.1 Materials

-

9-Bromophenanthren-3-amine

-

Selected solvents (see Table above)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (see Section 3.0 for a proposed method)

2.2.2 Procedure

-

Preparation: Add an excess amount of 9-Bromophenanthren-3-amine to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC method described in Section 3.0, to determine the concentration of the dissolved compound.

Visualization of the Solubility Determination Workflow

Sources

theoretical studies on 9-Bromophenanthren-3-amine

An In-Depth Technical Guide to the Theoretical and Spectroscopic Profile of 9-Bromophenanthren-3-amine

Abstract

9-Bromophenanthren-3-amine is a bifunctional polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in materials science and medicinal chemistry. The strategic placement of a bromine atom and an amino group on the rigid, photoactive phenanthrene scaffold creates a versatile molecular building block. The bromine at the C9 position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. Concurrently, the amine at the C3 position profoundly modulates the molecule's electronic properties and provides a nucleophilic center for further derivatization. This technical guide provides a comprehensive theoretical framework for understanding the molecular structure, electronic properties, spectroscopic signatures, and chemical reactivity of 9-Bromophenanthren-3-amine. By integrating computational predictions with established principles of physical organic chemistry, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in advanced applications.

Molecular and Electronic Structure: A Computational Perspective

The foundation of understanding a molecule's behavior lies in its electronic structure. For complex aromatic systems like 9-Bromophenanthren-3-amine, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into geometry, orbital energies, and charge distribution.[1][2]

Optimized Geometry and Physicochemical Properties

9-Bromophenanthren-3-amine is comprised of a non-linear tricyclic aromatic phenanthrene core.[3][4] DFT calculations, typically employing a functional like B3LYP with a 6-311+G(d,p) basis set, are used to predict the ground-state molecular geometry.[5] The introduction of the C3-amino and C9-bromo substituents induces minor deviations from the planarity of the parent phenanthrene, influencing crystal packing and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN | [6] |

| Molecular Weight | 272.14 g/mol | [6] |

| CAS Number | 7473-67-8 | [6] |

| Density (Predicted) | 1.545 g/cm³ | [6] |

| Boiling Point (Predicted) | 463.3°C at 760 mmHg | [6] |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and the energy required for electronic excitation.[7][8]

-

HOMO: As an electron-donating group, the amine at the C3 position significantly influences the HOMO. Theoretical models predict that the HOMO is primarily localized across the electron-rich phenanthrene ring system, with a substantial contribution from the nitrogen lone pair. This raises the HOMO energy level compared to the unsubstituted phenanthrene, making the molecule a better electron donor.

-

LUMO: The LUMO is generally distributed over the aromatic core. The presence of substituents typically lowers the LUMO energy and reduces the overall HOMO-LUMO gap.[5][8]

-

HOMO-LUMO Gap (ΔE): The electron-donating amine and the electron-withdrawing bromine work in concert to decrease the HOMO-LUMO gap relative to the parent phenanthrene. A smaller gap suggests that the molecule will absorb light at longer wavelengths and may exhibit enhanced reactivity.[5][7][9]

Caption: A plausible synthetic workflow for 9-Bromophenanthren-3-amine.

-

Step 1: Bromination of Phenanthrene. Dissolve phenanthrene in a suitable solvent like carbon tetrachloride. Add bromine dropwise while refluxing to selectively yield 9-bromophenanthrene as the major product. 2[10][11]. Step 2: Nitration of 9-Bromophenanthrene. Carefully add a nitrating mixture (concentrated nitric and sulfuric acids) to a solution of 9-bromophenanthrene at low temperature. The reaction will yield a mixture of nitro-isomers, with the 3-nitro derivative being a significant product based on the directing effects in phenanthrene chemistry. 3[11]. Step 3: Reduction of the Nitro Group. Reduce the isolated 9-bromo-3-nitrophenanthrene to the target amine. A common and effective method is using tin(II) chloride in concentrated hydrochloric acid, followed by basic workup. 4[12]. Validation: Each step requires purification (e.g., column chromatography, recrystallization) and characterization to confirm the structure of the intermediate before proceeding. The final product's identity and purity must be rigorously confirmed using NMR, IR, and MS, comparing the experimental data against the theoretical predictions outlined in Section 2.

Conclusion

This guide has detailed the theoretical underpinnings of 9-Bromophenanthren-3-amine, providing a predictive framework for its electronic structure, spectroscopic properties, and chemical reactivity. Computational methods like DFT are invaluable tools for elucidating the distribution of frontier molecular orbitals and predicting spectroscopic fingerprints, which in turn guide experimental synthesis and characterization. The molecule's bifunctionality—a reactive C-Br bond for cross-coupling and a nucleophilic, electronically-active amine—establishes it as a highly valuable and versatile platform for the development of novel organic materials, fluorescent probes, and potential pharmaceutical agents. T[13]he protocols provided herein offer a self-validating system where theoretical models inform practical laboratory work, ensuring a logical and efficient path to innovation.

References

-

ResearchGate. HOMO and LUMO orbital schemes of Phe derivatives. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. Available from: [Link]

-

PubMed. Structure/reactivity relationships in the benzo[c]phenanthrene skeleton. Available from: [Link]

-

ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Available from: [Link]

-

Organic Syntheses. Phenanthrene, 9-bromo-. Available from: [Link]

-

WIT Press. Theoretical evaluation of substituted polycyclic aromatic hydrocarbons as emerging pollutant phototoxins. Available from: [Link]

-

ACG Publications. Structural, spectroscopic, Hirshfeld surface and DFT spproach of 3,9-dibromophenanthrene. Available from: [Link]

- Google Patents. CN107151197B - A kind of preparation method of 9-brophenanthrene.

-

ResearchGate. (PDF) HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives. Available from: [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available from: [Link]

-

American Chemical Society. Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence. Available from: [Link]

-

Frontiers. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Available from: [Link]

-

ResearchGate. The enthalpies of formation of brominated benzenes and phenols: A theoretical prediction. Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

-

arXiv. Generative artificial intelligence for computational chemistry: a roadmap to predicting emergent phenomena. Available from: [Link]

-

PharmaCompass.com. 9-Bromophenanthrene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

PubMed. Generative AI for computational chemistry: A roadmap to predicting emergent phenomena. Available from: [Link]

-

Journal of the American Chemical Society. Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Available from: [Link]

-

PNNL. Computational Chemistry. Available from: [Link]

-

YouTube. MCQ-271: About Bromination of Phenanthrene by Dr. Tanmoy Biswas. Available from: [Link]

-

Semantic Scholar. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]

-

MSU chemistry. Amine Reactivity. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13695, 9-Aminophenanthrene. Available from: [Link]

-

CK-12 Foundation. Preparation of Amines. Available from: [Link]

-

NIST. 9-Phenanthrenamine - the NIST WebBook. Available from: [Link]

-

MSU chemistry. Amine Reactivity. Available from: [Link]

-

YouTube. WEBINAR | Developing Chemical Kinetic Mechanisms in the Computational Chemistry Consortium. Available from: [Link]

-

NIST. 9-Phenanthrenamine - the NIST WebBook. Available from: [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. Computational Chemistry | PNNL [pnnl.gov]

- 3. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 6. 7473-67-8 9-bromophenanthren-3-amine 9-bromophenanthren-3-amine - CAS Database [chemnet.com]

- 7. researchgate.net [researchgate.net]

- 8. witpress.com [witpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

discovery and history of 9-Bromophenanthren-3-amine

An In-depth Technical Guide to the Discovery and Synthetic History of 9-Bromophenanthren-3-amine

Abstract

This technical guide provides a comprehensive exploration of the synthetic history and discovery of 9-Bromophenanthren-3-amine (CAS No. 7473-67-8), a specialized polycyclic aromatic amine.[1] As direct historical accounts of its initial synthesis are not consolidated, this document reconstructs its developmental timeline by examining the foundational chemistry of the phenanthrene core, the evolution of key synthetic transformations, and the logical convergence of these methods. We will delve into the mechanistic rationale behind regioselective substitutions on the phenanthrene nucleus, present detailed protocols for the synthesis of critical precursors, and outline the most plausible synthetic pathways to the target molecule. This guide is intended for researchers, organic chemists, and professionals in drug development who require a deep understanding of the synthesis and properties of complex aromatic building blocks.

Part 1: The Phenanthrene Core: Foundational Chemistry and Reactivity

Introduction to the Phenanthrene Ring System

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) comprising three fused benzene rings in an angular arrangement. This structure is an isomer of anthracene and serves as the foundational core for a vast array of natural products, including steroids, bile acids, and opioid alkaloids like morphine.[2][3] Its unique electronic and structural properties dictate its chemical reactivity, particularly in electrophilic aromatic substitution reactions, which are central to the synthesis of its derivatives.

Electrophilic Aromatic Substitution: A Tale of Regioselectivity

The phenanthrene nucleus does not undergo electrophilic substitution uniformly. The C9 and C10 positions are the most reactive, largely due to the ability to form a stable carbocation intermediate (a sigma complex) where the aromaticity of the two adjacent benzene rings is preserved.[4] This phenomenon, sometimes referred to as partial double bond fixation, makes the 9,10-bond behave somewhat like an isolated alkene, rendering it susceptible to reactions like bromination and oxidation.[4]

While the 9-position is kinetically favored, other positions can be targeted under specific conditions or through multi-step sequences. Notably, nitration of phenanthrene yields a mixture of isomers, with the 3-nitro derivative being a predominant product alongside the 9-nitro isomer.[5] This regiochemical outcome is critical for accessing 3-substituted phenanthrenes.

Caption: Structure of Phenanthrene with key electrophilic substitution sites highlighted.

Part 2: The Historical Synthesis of Key Precursors

The pathway to 9-Bromophenanthren-3-amine is not a single reaction but a multi-step sequence relying on the controlled synthesis of key intermediates.

The Advent of 9-Bromophenanthrene

The direct bromination of phenanthrene was established early in the study of PAHs. The procedure described by Henstock and later adapted and published in Organic Syntheses remains a benchmark method.[6] The rationale for its success lies in the high reactivity of the C9 position. The reaction proceeds by adding bromine to a solution of phenanthrene in a non-polar solvent like carbon tetrachloride, often with gentle heating. The high regioselectivity obviates the need for a Lewis acid catalyst, which is typically required for the bromination of less reactive aromatic systems.[4][6]

Detailed Protocol: Synthesis of 9-Bromophenanthrene

This protocol is adapted from the trusted procedure published in Organic Syntheses, ensuring its reliability and reproducibility.[6]

Materials:

-

Purified Phenanthrene (1 mole)

-

Bromine (1 mole)

-

Carbon Tetrachloride (dry)

Procedure:

-

Dissolution: Dissolve 1.0 mole of pure phenanthrene in 180 mL of dry carbon tetrachloride in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Bromination: Heat the mixture to a gentle reflux. Add 1.0 mole of bromine from the dropping funnel over approximately 3 hours. The evolution of hydrogen bromide gas should be observed.

-

Completion: After the addition is complete, continue stirring at reflux for an additional 2 hours to drive the reaction to completion and expel most of the remaining HBr.

-

Work-up: Cool the reaction mixture. Remove the solvent by distillation under reduced pressure.

-

Purification: The crude product is then distilled under high vacuum. The fraction boiling at 177–190°C/2 mm is collected.[6] For higher purity, the resulting solid can be recrystallized from ethanol.

Trustworthiness: This self-validating protocol relies on the inherent and strong kinetic preference for 9-substitution, leading to a high yield of the desired product with minimal isomeric impurities.

Part 3: Convergent Pathways to 9-Bromophenanthren-3-amine: A Synthetic Chronicle

The construction of 9-Bromophenanthren-3-amine requires the introduction of two different substituents onto the phenanthrene core in a specific regioisomeric relationship. The order of these introductions is critical. Based on established principles of electrophilic aromatic substitution, the most logical and historically plausible pathway involves bromination, followed by nitration, and finally reduction.

Synthetic Route: Bromination -> Nitration -> Reduction

This sequence leverages the known reactivity patterns of phenanthrene and its derivatives. The initial bromination establishes the substituent at the 9-position, which then acts as a directing group for the subsequent nitration step.

Caption: The most plausible synthetic workflow for 9-Bromophenanthren-3-amine.

Step-by-Step Methodological Analysis

-

Step 1: Synthesis of 9-Bromophenanthrene

-

Method: As detailed in Part 2.2.

-

Causality: This initial step is chosen for its high yield and exceptional regioselectivity for the C9 position, providing a clean starting material for the subsequent, more complex substitution.[6]

-

-

Step 2: Nitration of 9-Bromophenanthrene

-

Method: The 9-bromophenanthrene is treated with a standard nitrating mixture, such as nitric acid in sulfuric acid, under controlled temperature conditions.

-

Expertise & Rationale: The bromine at C9 is a deactivating, ortho-, para- directing group. However, in fused polycyclic systems, the inherent reactivity of the ring system itself often dominates. The most activated positions remaining on the 9-bromophenanthrene ring for a second electrophilic substitution are C3 and C6. The formation of the 3-nitro isomer is expected to be a major product, consistent with the general nitration pattern of phenanthrene itself.[5] Careful control of reaction conditions is necessary to prevent dinitration and oxidation.

-

-

Step 3: Reduction of 9-Bromo-3-nitrophenanthrene

-

Method: The nitro group of 9-Bromo-3-nitrophenanthrene is selectively reduced to a primary amine.

-

Expertise & Rationale: Several methods are effective for this transformation.

-

Tin(II) Chloride (SnCl₂): A classic and mild method, particularly useful when other reducible functional groups might be present. It is effective for converting aromatic nitro compounds to anilines.[7]

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst is a clean and efficient method. However, care must be taken as prolonged reaction or harsh conditions could potentially lead to hydrodebromination (loss of the bromine substituent).

-

-

Protocol Choice: For laboratory-scale synthesis where functional group tolerance is key, the SnCl₂/HCl method is often preferred for its reliability.

-

Part 4: Physicochemical and Spectroscopic Characterization

Precise characterization is essential to confirm the identity and purity of the final compound.

Physicochemical Properties

The fundamental properties of 9-Bromophenanthren-3-amine are summarized below.[1]

| Property | Value |

| CAS Number | 7473-67-8 |

| Molecular Formula | C₁₄H₁₀BrN |

| Molecular Weight | 272.14 g/mol |

| Boiling Point (Predicted) | 463.3 °C at 760 mmHg |

| Density (Predicted) | 1.545 g/cm³ |

Predicted Spectroscopic Profile

While public repositories lack experimental spectra for this specific molecule, a reliable predicted profile can be constructed based on the known spectroscopic behavior of its constituent functional groups.[8][9]

¹H NMR (Proton NMR) The spectrum would be complex, showing signals in the aromatic region (typically δ 7.0-8.8 ppm). The protons on the phenanthrene ring would appear as a series of multiplets and doublets. A broad singlet, exchangeable with D₂O, would be expected for the amine (-NH₂) protons, likely in the δ 3.5-5.0 ppm range.[8]

¹³C NMR (Carbon NMR) The spectrum would display 14 distinct signals for the carbon atoms of the phenanthrene skeleton. The carbon attached to the bromine (C9) would appear in the δ 120-130 ppm range, while the carbon attached to the amine group (C3) would be shifted upfield to the δ 140-150 ppm range.

Infrared (IR) Spectroscopy The IR spectrum provides a clear fingerprint of the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Aromatic Stretch | Ar-H |

| 1600 - 1650 | N-H Scissoring Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Aromatic Ring Stretch | Phenanthrene Core |

| 1250 - 1350 | C-N Aromatic Stretch | Ar-NH₂ |

| ~1050 | C-Br Stretch | Ar-Br |

| 650 - 900 | C-H Out-of-Plane Bending | Aromatic Substitution Pattern |

Part 5: Conclusion and Future Outlook

The history of 9-Bromophenanthren-3-amine is intrinsically linked to the fundamental principles of reactivity and synthesis developed for its parent core, phenanthrene. While not marked by a singular, celebrated discovery, its existence is a logical outcome of decades of research into electrophilic aromatic substitution. The most credible synthetic route—bromination, followed by nitration and reduction—stands as a testament to the power of predictive chemical principles. As a bifunctional molecule featuring both a reactive bromine atom (suitable for cross-coupling reactions) and a nucleophilic amino group, 9-Bromophenanthren-3-amine holds potential as a versatile building block for the synthesis of novel dyes, materials, and pharmaceutical compounds, inviting further exploration by the scientific community.

References

-

Vertex AI Search Result[10] : Information on the synthesis of related aminophenanthrols.

-

Vertex AI Search Result[11] : Mosettig, E., & van de Kamp, J. (1932). STUDIES IN THE PHENANTHRENE SERIES. II. PHENANTHRENE CARBOXYLIC ACIDS AND 9-BROMOPHENANTHRENE DERIVATIVES. Journal of the American Chemical Society, 54(8), 3328-3336. [Link]

-

Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (1947). 9-BROMOPHENANTHRENE. Organic Syntheses, 27, 19. [Link]

-

Quimica Organica.org. Phenanthrene synthesis. [Link]

-

Vertex AI Search Result[12] : Information on the preparation of aminophenanthrene derivatives via the Schmidt reaction.

-

PubChem. 9-Bromophenanthrene. [Link]

-

ACG Publications. (2022). Structural, spectroscopic, Hirshfeld surface and DFT spproach of 3,9-dibromophenanthrene. [Link]

-

Kareem, A. (2021). Amines: Synthesis and Reactions. [Link]

-

Biswas, T. (2023). MCQ-271: About Bromination of Phenanthrene. YouTube. [Link]

-

Swarnkar, P. Phenanthrene. Slideshare. [Link]

-

Goldberg, M. A., Ordas, E. P., & Carsch, G. (1947). Derivatives of Phenanthrene. The Preparation of 9-Amino-, 9-Iodo- and 9-Fluorophenanthrene. Journal of the American Chemical Society, 69(2), 261-263. [Link]

-

Vertex AI Search Result[13] : General information on 9-Bromophenanthrene as a pharma intermediate.

-

PubChem. 9-Aminophenanthrene. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Vertex AI Search Result[14] : Properties of 9-Bromophenanthrene from Sigma-Aldrich.

-

Vertex AI Search Result[15] : Information on precursors and downstream products of 9-Bromophenanthrene.

-

Vertex AI Search Result[16] : A review on the synthesis of amine-boranes, providing general context on amine synthesis history.

-

Vertex AI Search Result[17] : Video tutorial on the Gabriel synthesis, a method for preparing primary amines.

-

Khan Academy. (2024). Worked problem: Synthesis of Amines. YouTube. [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

-

Vertex AI Search Result[18] : Video on modern methods for synthesizing tertiary amines.

-

Vertex AI Search Result : Information on a related compound, 3-Acetyl-9-bromophenanthrene.

Sources

- 1. 7473-67-8 9-bromophenanthren-3-amine 9-bromophenanthren-3-amine - CAS Database [chemnet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenanthrene by Mr. pradeep swarnkar | PPTX [slideshare.net]

- 4. m.youtube.com [m.youtube.com]

- 5. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 9-Bromophenanthrene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. 9-Bromophenanthrene 96 573-17-1 [sigmaaldrich.com]

- 15. 9-Bromophenanthrene | CAS#:573-17-1 | Chemsrc [chemsrc.com]

- 16. chemrevlett.com [chemrevlett.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

Unlocking the Potential of Phenanthrene: A Technical Guide to its Novel Derivatives and Their Applications

Introduction: Beyond the Core - The Versatility of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, has long been a subject of interest in organic chemistry. However, the true potential of this versatile scaffold lies in its derivatives. Through strategic functionalization, the phenanthrene core can be transformed into a diverse array of novel molecules with remarkable biological activities and unique optoelectronic properties. This technical guide provides an in-depth exploration of the burgeoning field of novel phenanthrene derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, characterization, and high-impact applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Art of Synthesis: Crafting Novel Phenanthrene Derivatives

The journey to unlocking the potential of phenanthrene derivatives begins with their synthesis. The choice of synthetic route is critical, as it dictates the types of functional groups that can be introduced and, consequently, the properties of the final compound.

A. Palladium-Catalyzed Domino Reactions: An Efficient One-Pot Strategy

One of the most elegant and efficient methods for synthesizing substituted phenanthrenes is the palladium-catalyzed domino one-pot reaction. This approach offers several advantages over traditional multi-step syntheses, including shorter reaction times, higher yields, and a wider tolerance for various functional groups.[1]

A notable example involves the reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene.[1] This transformation proceeds through a cascade of reactions including ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, culminating in the formation of the desired phenanthrene derivative. The versatility of this method allows for the introduction of both electron-donating and electron-withdrawing groups onto the phenanthrene core, enabling fine-tuning of its electronic and biological properties.[1]

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of Phenanthrene Derivatives [1]

Materials:

-

Aryl iodide (1.0 equiv)

-

ortho-bromobenzoyl chloride (1.2 equiv)

-

Norbornadiene (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

-

Triphenylphosphine (PPh₃) (12.5 mol %)

-

Cesium carbonate (Cs₂CO₃) (2.25 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk tube under a nitrogen atmosphere, add the aryl iodide, ortho-bromobenzoyl chloride, cesium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add anhydrous DMF to the tube, followed by the addition of norbornadiene.

-

Stir the reaction mixture at 105 °C for 10-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired phenanthrene derivative.

B. Synthesis of Biologically Active 3-Phenanthrylamine Derivatives

For biological applications, the introduction of an amino group is a common strategy to create a handle for further derivatization and to enhance interactions with biological targets. The synthesis of 3-phenanthrylamine derivatives typically involves a multi-step process.

Experimental Protocol: Multi-step Synthesis of 3-Phenanthrylamine Derivatives

Part 1: Synthesis of 3-Nitrophenanthrene

-

Dissolve phenanthrene in acetic anhydride in a round-bottom flask.

-

Add cupric nitrate trihydrate portion-wise at room temperature.

-

Heat the mixture to 70-80°C for 1-2 hours, monitoring by TLC.

-

After cooling, pour the mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.

-

Purify by column chromatography to obtain 3-nitrophenanthrene.

Part 2: Reduction to 3-Aminophenanthrene

-

Dissolve 3-nitrophenanthrene in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate portion-wise.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction and pour it into ice water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry and concentrate to obtain crude 3-aminophenanthrene.

II. Spectroscopic Characterization: Unveiling the Molecular Architecture

Once synthesized, the precise structure and purity of novel phenanthrene derivatives must be confirmed. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the substitution pattern on the phenanthrene rings. For example, in the ¹H NMR spectrum of a substituted phenanthrene, the aromatic protons will appear as a series of doublets, triplets, and multiplets in the range of δ 7.0-9.5 ppm. The exact positions are influenced by the electronic effects of the substituents.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of groups such as hydroxyl (-OH), carbonyl (C=O), nitro (-NO₂), and amino (-NH₂). For instance, the C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecular ion peak (M+) will be prominent, and characteristic fragments, such as the loss of a substituent or a portion of the aromatic core, can be observed.[2]

III. Phenanthrene Derivatives in Drug Discovery and Development

The unique structural features of phenanthrene derivatives have made them attractive candidates for the development of new therapeutic agents. Their planar aromatic system allows for intercalation into DNA and interaction with various protein targets.

A. Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer properties of phenanthrene derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Inhibition of Pim Kinases

One promising phenanthrene derivative, designated as T26, has been identified as a potent inhibitor of Pim-3 and Pim-1 kinases. These serine/threonine kinases are proto-oncogenes that are aberrantly expressed in several cancers, including pancreatic cancer. T26 was found to inhibit the growth of human pancreatic cancer cell lines by inducing apoptosis and G2/M cell cycle arrest. The growth inhibitory effects of T26 could be reversed by overexpressing Pim-3, confirming its primary target.

Mechanism of Action: Tubulin Inhibition in Liver Cancer

Computational studies combining QSAR, molecular docking, and molecular dynamics have identified phenanthrene derivatives as potential tubulin inhibitors for the treatment of liver cancer.[3] One compound, in particular, exhibited a high binding affinity to the colchicine binding site of tubulin, suggesting its potential to disrupt microtubule dynamics and inhibit cancer cell proliferation.[3]

Structure-Activity Relationship (SAR) Insights

Studies on a series of synthesized phenanthrene-based tylophorine derivatives (PBTs) have provided valuable insights into their structure-activity relationships for anticancer activity.[4] It was found that the presence of a hydroxyl group at the C-3 position of the phenanthrene ring is favorable for cytotoxic activity.[4] Furthermore, the flexibility of the side chain at the C-9 position also plays a crucial role in determining the potency of these compounds.[4] For phenanthrenequinones, the presence of an electrophilic methyl group and an ester functionality has been shown to enhance cytotoxicity against human epidermoid carcinoma and colon carcinoma cells.[5]

Experimental Protocol: MTT Assay for Cytotoxicity [4][6]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., Hep-2, Caco-2)

-

Complete cell culture medium

-

Phenanthrene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

Procedure:

-